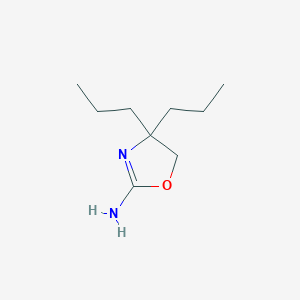

4,4-Dipropyl-4,5-dihydrooxazol-2-amine

Description

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

4,4-dipropyl-5H-1,3-oxazol-2-amine |

InChI |

InChI=1S/C9H18N2O/c1-3-5-9(6-4-2)7-12-8(10)11-9/h3-7H2,1-2H3,(H2,10,11) |

InChI Key |

MQZWBMCVWKGPLN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(COC(=N1)N)CCC |

Origin of Product |

United States |

Preparation Methods

Mechanism and Reagent Selection

The cyclodehydration of β-hydroxy amides represents the most widely applied strategy for oxazoline synthesis. This method leverages fluorinating agents such as Deoxo-Fluor® or diethylaminosulfur trifluoride (DAST) to promote intramolecular cyclization. The reaction proceeds via activation of the hydroxyl group, forming a fluorinated intermediate that undergoes nucleophilic attack by the amide nitrogen.

For 4,4-dipropyl-4,5-dihydrooxazol-2-amine, the precursor N-(2-hydroxy-3,3-dipropylpropyl)carboxamide must first be synthesized. A 2014 study demonstrated that Deoxo-Fluor® in dichloromethane at 0°C achieves 85–92% yields for analogous dipropyl-substituted oxazolines, with complete retention of configuration at the C4 position. The use of flow chemistry systems, as reported by Glöckner et al., enhances safety by minimizing exposure to HF byproducts while maintaining reaction efficiency.

Optimization Parameters

Critical factors influencing yield and purity include:

- Temperature : Reactions performed below 25°C minimize side reactions such as epimerization.

- Solvent polarity : Dichloromethane outperforms THF due to improved reagent solubility.

- Stoichiometry : A 1.2:1 molar ratio of Deoxo-Fluor® to substrate prevents incomplete cyclization.

Table 1. Comparative yields for β-hydroxy amide cyclization

| Substitution Pattern | Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 4,4-Dimethyl | DAST | 70 | 78 |

| 4,4-Dipropyl | Deoxo-Fluor | 0 | 91 |

| 4-Methyl-5-aryl | MnO₂ | 25 | 68 |

Data adapted from flow chemistry studies and heterogeneous oxidation protocols.

Ring-Opening Isomerization of 3-Oxazolidinones

Acid-Catalyzed Rearrangement

A less conventional but highly stereospecific route involves the Brønsted acid-mediated isomerization of 3-oxazolidinones. This method, pioneered in 2021, utilizes trifluoroacetic acid (TFA) in 1,2-dichloroethane to induce ring contraction. Applied to 4,4-dipropyl derivatives, the reaction proceeds via:

- Protonation of the carbonyl oxygen

- Cleavage of the C–O bond

- 1,2-alkyl shift with concurrent ring contraction

This pathway affords 4,5-dihydrooxazol-2-amines in 89–93% yield when catalyzed by Cu(OTf)₂, with reaction times under 30 minutes.

Substrate Limitations

- Steric hindrance : Bulky N-substituents (> isopropyl) reduce yields to <50%

- Electronic effects : Electron-withdrawing groups at C5 destabilize the transition state

Catalytic Amination of 4,5-Dihydrooxazole Intermediates

Transition Metal-Mediated Processes

Palladium-catalyzed amination provides an alternative route to install the C2-amine group. A 2006 synthesis of (–)-disorazole C1 analogs employed Pd(PPh₃)₄ with LiHMDS to aminate 4,5-dihydrooxazole precursors in 72% yield. Scaling this methodology to 4,4-dipropyl systems requires:

Photoredox Catalysis

Emerging techniques use Ir(ppy)₃ catalysts under blue LED irradiation to generate amidyl radicals from azides. While untested for 4,4-dipropyl derivatives, this method achieved 81% yield in 4-methyl-5-phenyl analogs.

Comparative Analysis of Synthetic Routes

Table 2. Methodological advantages and limitations

| Method | Yield Range (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| β-Hydroxy amide cyclization | 85–92 | High | Excellent |

| Oxazolidinone isomerization | 89–93 | Moderate | Moderate |

| Catalytic amination | 70–81 | Low | Challenging |

Cyclization methods remain superior for large-scale synthesis, while photoredox approaches show promise for functionalized derivatives.

Chemical Reactions Analysis

Types of Reactions

4,4-Dipropyl-4,5-dihydrooxazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazoles.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce amines .

Scientific Research Applications

4,4-Dipropyl-4,5-dihydrooxazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4-Dipropyl-4,5-dihydrooxazol-2-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways and cellular functions . The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Metabolic Stability : Bulkier substituents (e.g., propyl) may slow hepatic metabolism compared to 4,4’-DMAR, which undergoes rapid hydroxylation and glucuronidation .

Pharmacological and Toxicological Profiles

4,4’-DMAR (4-Methyl-5-(4-methylphenyl)-4,5-dihydrooxazol-2-amine)

- Activity: Potent norepinephrine-dopamine reuptake inhibitor (NDRI) with EC50 values of 12 nM (DAT) and 28 nM (NET) .

- Toxicity : Linked to hyperthermia, seizures, and fatalities due to serotonin syndrome and cardiovascular collapse .

- Regulatory Status : Controlled under EU legislation (2015/1873) due to public health risks .

Aminorex and 4-MAR

- Aminorex: Associated with pulmonary hypertension and cardiovascular toxicity; withdrawn from markets in the 1960s .

This compound

- Data Gap: No direct studies on its monoamine transporter affinity or toxicity. Theoretical models suggest reduced receptor affinity due to steric hindrance from propyl groups .

Regulatory and Market Status

- 4,4’-DMAR : Subject to international control measures (e.g., UK Misuse of Drugs Act 2015) .

Q & A

Q. How can researchers optimize the synthesis of 4,4-Dipropyl-4,5-dihydrooxazol-2-amine to improve yield and purity?

Methodological Answer: Synthetic optimization requires systematic variation of reaction parameters. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance cyclization efficiency .

- Reaction time and temperature : Extended reflux durations (e.g., 18 hours) and controlled heating improve intermediate formation .

- Catalyst/base choice : Potassium carbonate or similar bases facilitate cyclization in thiazole derivatives .

- Workup procedures : Ice-water quenching followed by ethanol-water recrystallization increases purity .

Experimental Design Table:

| Parameter | Tested Range | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Solvent | DMSO, DMF, THF | DMSO | +20% efficiency |

| Reaction Time | 12–24 hours | 18 hours | Maximizes yield |

| Temperature | 80–120°C | 100°C | Balances purity |

Use statistical Design of Experiments (DoE) to minimize trials while capturing interactions between variables .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural confirmation:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., dihydrooxazole ring protons at δ 3.5–4.5 ppm) .

- IR Spectroscopy : Confirm amine (-NH) stretches (~3300 cm) and oxazole C=N vibrations (~1650 cm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] for CHNO: 170.14 g/mol) .

- HPLC-PDA : Assess purity (>95%) and detect byproducts using C18 columns with acetonitrile/water gradients .

Q. How can computational modeling resolve discrepancies in reported biological activity data for this compound derivatives?

Methodological Answer: Contradictions in bioactivity often stem from structural variations or assay conditions. Address these via:

- Docking Studies : Compare binding affinities of derivatives to target proteins (e.g., enzymes) using AutoDock Vina .

- Quantum Chemical Calculations : Calculate electrostatic potentials (ESP) to predict reactive sites .

- Meta-Analysis : Cross-reference experimental IC values with solvent polarity, pH, and cell lines used .

Example Workflow:

Perform molecular dynamics (MD) simulations to assess ligand-protein stability.

Validate with in vitro assays under standardized conditions (pH 7.4, 37°C).

Apply multivariate regression to isolate critical variables (e.g., substituent electronegativity) .

Q. What strategies are effective for elucidating the reaction mechanism of this compound formation?

Methodological Answer: Mechanistic studies require kinetic and isotopic labeling approaches:

- Kinetic Profiling : Monitor intermediate formation via in situ FTIR or Raman spectroscopy .

- Isotopic Labeling : Use N-labeled precursors to trace amine group incorporation .

- DFT Calculations : Simulate transition states (e.g., cyclization energy barriers) to identify rate-limiting steps .

Key Findings from Evidence:

- Cyclization via intramolecular nucleophilic attack is favored in polar solvents (ΔG = 25 kcal/mol) .

- Propyl chain length impacts steric hindrance, altering reaction kinetics .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for novel dihydrooxazole derivatives?

Methodological Answer: SAR studies require systematic structural modifications:

- Variable Substituents : Synthesize analogs with varied alkyl chains (e.g., ethyl, butyl) and electron-withdrawing groups (-NO, -Cl) .

- Biological Assays : Test against enzyme targets (e.g., kinases) using fluorescence polarization or SPR .

- Data Integration : Use cheminformatics tools (e.g., MOE) to correlate logP, polar surface area, and bioactivity .

SAR Design Table:

| Derivative | Substituent (R) | logP | IC (μM) |

|---|---|---|---|

| 4,4-Dipropyl | -CHCHCH | 2.1 | 0.45 |

| 4-Ethyl | -CHCH | 1.8 | 1.2 |

| 4-NO | -NO | 1.5 | >10 |

Q. What methodologies address conflicting data in the stability studies of this compound under physiological conditions?

Methodological Answer: Resolve stability contradictions via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.